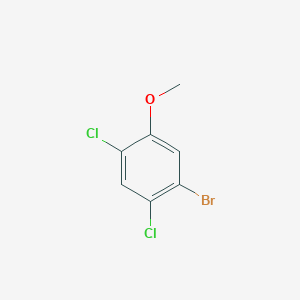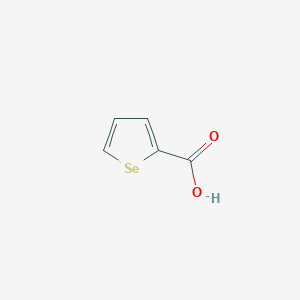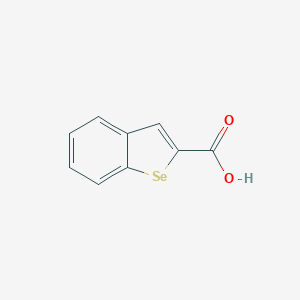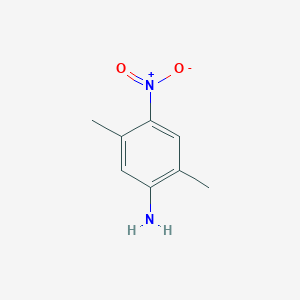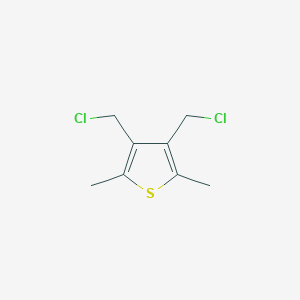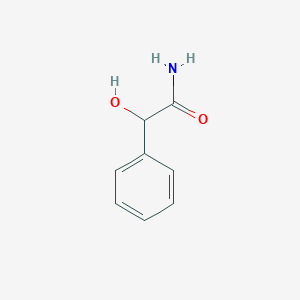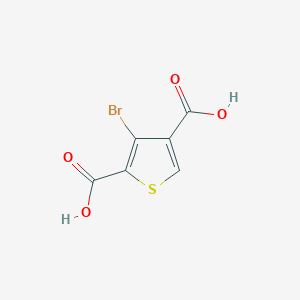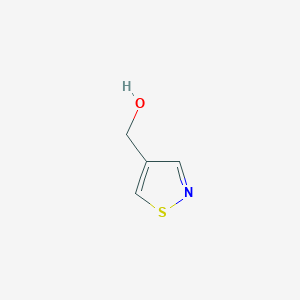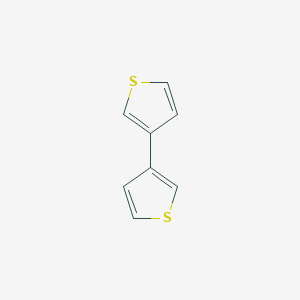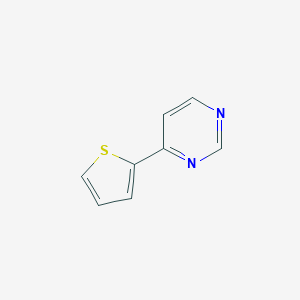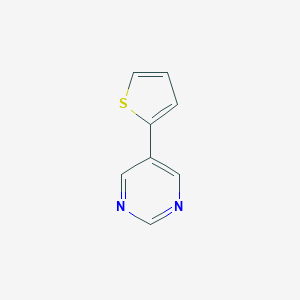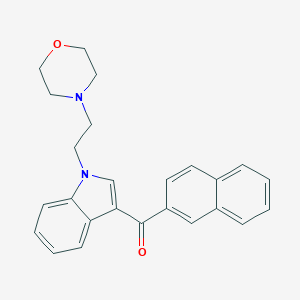
JWH 200 2'-naphthyl isomer
Vue d'ensemble
Description
JWH 200 2’-naphthyl isomer is a 3-indolyl-1-naphthylmethane that acts as a cannabinoid (CB) receptor agonist . It binds to the CB1 receptor with high affinity . This synthetic cannabinoid has been identified as an adulterant of herbal blends .
Synthesis Analysis
JWH 200 2’-naphthyl isomer differs structurally from JWH 200 by having the naphthyl group attached at the 2’ position . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of JWH 200 2’-naphthyl isomer is C25H24N2O2 . It has a molecular weight of 384.5 g/mol .Physical And Chemical Properties Analysis
JWH 200 2’-naphthyl isomer has a solubility of 0.30 mg/ml in DMF and 0.15 mg/ml in DMSO . It should be stored at -20°C .Applications De Recherche Scientifique
Isomerization Process and Refining Applications
The isomerization process is vital in the refining industry, particularly for upgrading the octane number of light naphtha fractions while reducing benzene content. Isomerization complements the catalytic reforming process, enhancing the octane number of refinery naphtha streams. This process is cost-effective for octane enhancement and produces isomerate products with very low sulfur and benzene, making them ideal components in the refinery gasoline pool (Valavarasu & Sairam, 2013).
Environmental and Chemical Recycling
Research focusing on the chemical recycling of polyethylene terephthalate (PET) from post-consumer soft-drink bottles has highlighted hydrolysis as a potential method to recover pure terephthalic acid monomer. This recycling does not only address the solid-waste issue but also contributes to the conservation of petrochemical products and energy (Karayannidis & Achilias, 2007).
Biodegradation and Environmental Recovery
Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are pollutants of significant concern due to their potential toxicity and presence in various ecosystems. Microbial degradation is a major mechanism for ecological recovery from PAH-contaminated sites. Understanding the genetic regulation of pathways involved in naphthalene degradation can facilitate the development of methods to enhance bioremediation of contaminated sites (Peng et al., 2008).
Bioactive Compounds and Medicinal Applications
Naphthalimide compounds, due to their π-deficient large conjugated planar structure, interact with various biological entities, showing potential in medicinal applications. Some naphthalimides are in clinical trials as anticancer agents, and others are being investigated for their potential in treating diseases and as artificial ion receptors, diagnostic agents, and cell imaging agents. This highlights the medicinal significance of naphthalimide-based derivatives (Gong et al., 2016).
Safety And Hazards
The safety data sheet indicates that JWH 200 2’-naphthyl isomer may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Personal protective equipment should be used to avoid dust formation .
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-25(21-10-9-19-5-1-2-6-20(19)17-21)23-18-27(24-8-4-3-7-22(23)24)12-11-26-13-15-29-16-14-26/h1-10,17-18H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGOIBULDUMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017325 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 200 2'-naphthyl isomer | |
CAS RN |
133438-66-1 | |
| Record name | JWH 200 2'-naphthyl isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



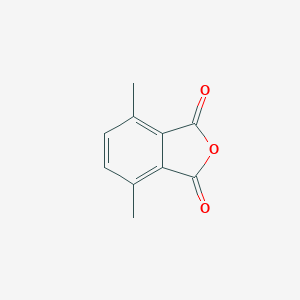
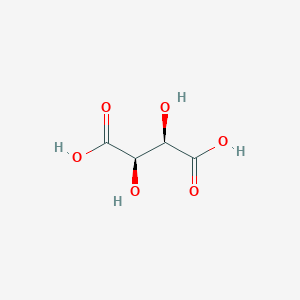
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
